Dibutylamine, hexafluoroarsenate(1-)
Description
Dibutylamine, hexafluoroarsenate(1–) is an ionic compound comprising a dibutylamine cation [(C₄H₉)₂NH₂⁺] and a hexafluoroarsenate anion [AsF₆⁻]. The dibutylamine moiety is a secondary amine with applications as a corrosion inhibitor and intermediate in synthesizing emulsifiers, rubber products, and insecticides . The hexafluoroarsenate anion, derived from arsenic trifluoride (AsF₃) and hydrogen fluoride (HF), is a stable, highly electronegative ion commonly found in salts like potassium hexafluoroarsenate . This compound likely exhibits dual hazards: corrosivity from the amine and systemic toxicity from arsenic .
Properties
CAS No. |
7128-68-9 |
|---|---|
Molecular Formula |
C8H20AsF6N |
Molecular Weight |
319.16 g/mol |
IUPAC Name |
dibutylazanium;hexafluoroarsenic(1-) |
InChI |
InChI=1S/C8H19N.AsF6/c1-3-5-7-9-8-6-4-2;2-1(3,4,5,6)7/h9H,3-8H2,1-2H3;/q;-1/p+1 |
InChI Key |
LYVDDAUTCNISJP-UHFFFAOYSA-O |
Canonical SMILES |
CCCC[NH2+]CCCC.F[As-](F)(F)(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of dibutylamine, hexafluoroarsenate(1-) typically involves the reaction of dibutylamine with hexafluoroarsenic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired salt. The general reaction can be represented as:
C8H19N+HAsF6→C8H20AsF6N
Industrial Production Methods
Industrial production of dibutylamine, hexafluoroarsenate(1-) involves large-scale synthesis using high-purity reagents and controlled environments to ensure product consistency and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions
Dibutylamine, hexafluoroarsenate(1-) undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The hexafluoroarsenate anion can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with dibutylamine, hexafluoroarsenate(1-) include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. Reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from reactions involving dibutylamine, hexafluoroarsenate(1-) depend on the type of reaction. For example, oxidation may yield dibutylamine oxides, while substitution reactions can produce various substituted arsenates .
Scientific Research Applications
Dibutylamine, hexafluoroarsenate(1-) has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in studies involving amine interactions and as a model compound for studying amine behavior.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of corrosion inhibitors, emulsifiers, and flotation agents.
Mechanism of Action
The mechanism of action of dibutylamine, hexafluoroarsenate(1-) involves its interaction with molecular targets through its amine and hexafluoroarsenate groups. The amine group can form hydrogen bonds and interact with various biological molecules, while the hexafluoroarsenate anion can participate in ionic interactions. These interactions can affect molecular pathways and lead to specific biological or chemical effects .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Comparison Based on Anion Group (Hexafluoroarsenate Salts)
Hexafluoroarsenate(1–) salts vary significantly based on cation choice:
- Potassium hexafluoroarsenate [KAsF₆, CAS 17029-22-0] : Highly water-soluble, with applications in chemical synthesis and catalysis. Its toxicity stems from arsenic release, requiring strict handling .
- Silver hexafluoroarsenate [AgAsF₆, CAS 12005-82-2] : Low solubility in water but soluble in polar organic solvents. Used in electronics and catalysis, with environmental concerns due to silver and arsenic .
- Rubidium hexafluoroarsenate [RbAsF₆, CAS 43023-95-6]: Similar to potassium analogs but with lower industrial prevalence. Limited data on toxicity .
- Dibutylamine, hexafluoroarsenate(1–) : Expected low water solubility due to the bulky organic cation. Combines dibutylamine’s corrosivity with arsenic toxicity, limiting its use to niche applications like corrosion inhibition .
Comparison Based on Cation Group (Dibutylamine Salts)
Dibutylamine forms salts with various anions:
- Dibutylamine hydrochloride [(C₄H₉)₂NH₂Cl] : Water-soluble, used in pharmaceuticals. Less toxic than arsenic-containing analogs .
- Dibutylamine nitrate : Explosive properties restrict its use. Corrosive but lacks arsenic-related hazards .
- Dibutylamine, hexafluoroarsenate(1–) : Unique for combining arsenic toxicity with amine corrosivity, posing compounded handling challenges .
Physicochemical Properties
| Property | Dibutylamine, Hexafluoroarsenate(1–) | Potassium Hexafluoroarsenate | Silver Hexafluoroarsenate |
|---|---|---|---|
| Solubility in Water | Low (organic cation) | High | Insoluble |
| Melting Point | Not reported (likely <100°C) | ~300°C | ~250°C |
| Thermal Stability | Moderate (amine decomposition) | High | Moderate (silver reduction) |
| Hygroscopicity | Low | Moderate | Low |
Toxicity and Regulatory Considerations
- Dibutylamine : Classified as corrosive (UN 2248), causing severe skin/eye damage and respiratory irritation .
- Hexafluoroarsenate: Releases toxic arsenic species (e.g., As³⁺) upon degradation, regulated under OSHA (permissible exposure limit: 0.01 mg/m³ for inorganic arsenic) .
- Comparative Toxicity :
Data Tables
Table 1: Hexafluoroarsenate Salts Comparison
| Compound | CAS Number | Solubility (Water) | Primary Hazards | Applications |
|---|---|---|---|---|
| Dibutylamine, hexafluoroarsenate(1–) | Not available | Low | Corrosive, arsenic toxicity | Corrosion inhibition |
| Potassium hexafluoroarsenate | 17029-22-0 | High | Acute arsenic poisoning | Chemical synthesis |
| Silver hexafluoroarsenate | 12005-82-2 | Insoluble | Environmental toxicity | Electronics, catalysis |
Notes
- Handling : Use chemical-resistant PPE (gloves, goggles) and work in fume hoods to avoid inhalation/contact.
- Disposal : Classify as hazardous waste; comply with EPA regulations for arsenic compounds.
- Regulatory Compliance: Adhere to OSHA standards for inorganic arsenic and DOT guidelines for corrosive substances .
Q & A
Basic: What safety protocols are essential for handling dibutylamine hexafluoroarsenate(1−) in laboratory settings?
Answer:
Dibutylamine hexafluoroarsenate(1−) requires stringent safety measures due to the dual hazards of dibutylamine (corrosive, irritant) and hexafluoroarsenate (potential arsenic toxicity). Key protocols include:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of volatile dibutylamine vapors .
- Storage: Store in airtight containers away from oxidizers (e.g., perchlorates) due to hexafluoroarsenate’s incompatibility with strong oxidizing agents .
- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Basic: What synthetic routes are available for preparing dibutylamine hexafluoroarsenate(1−)?
Answer:
Common methods include:
- Anion Metathesis: React dibutylammonium chloride with silver hexafluoroarsenate (AgAsF₆) in anhydrous solvents (e.g., acetonitrile). Silver chloride precipitates, leaving the target compound in solution .
- Acid-Base Neutralization: Combine dibutylamine with hexafluoroarsenic acid (HAsF₆) under controlled pH. Monitor reaction exotherm to avoid decomposition .
Key Considerations: Use moisture-free conditions to prevent hydrolysis of AsF₆⁻ .
Advanced: How can computational modeling aid in understanding the reactivity of hexafluoroarsenate anions?
Answer:
Density Functional Theory (DFT) studies can:
- Predict coordination behavior of AsF₆⁻ with cations (e.g., Ag⁺, Li⁺) by analyzing charge distribution and orbital interactions .
- Simulate thermal stability by calculating bond dissociation energies, explaining decomposition pathways observed experimentally .
- Resolve discrepancies in reported reactivity (e.g., variations in redox activity) by modeling solvent effects and counterion interactions .
Advanced: How to address contradictions in reported solubility data for dibutylamine hexafluoroarsenate(1−)?
Answer:
Contradictions often arise from solvent purity or measurement techniques. Mitigation strategies include:
- Standardized Solubility Tests: Use USP/PhEur guidelines with controlled humidity and temperature .
- Cross-Validation: Compare gravimetric analysis (mass loss on drying) with spectroscopic methods (e.g., NMR peak integration) .
- Literature Reconciliation: Review synthesis conditions (e.g., residual solvents like methanol may artificially increase solubility ).
Basic: What analytical techniques are recommended for characterizing dibutylamine hexafluoroarsenate(1−)?
Answer:
- Elemental Analysis: Confirm stoichiometry via ICP-MS for arsenic and nitrogen content .
- X-ray Diffraction (XRD): Resolve crystal structure and cation-anion packing motifs .
- Thermogravimetric Analysis (TGA): Assess thermal stability up to decomposition thresholds (e.g., 150–200°C for AsF₆⁻ salts) .
- NMR Spectroscopy: ¹⁹F NMR (δ ~ -70 ppm for AsF₆⁻) and ¹H NMR (δ 0.8–1.5 ppm for dibutylamine protons) verify purity .
Advanced: How does the choice of cation influence the electrochemical properties of hexafluoroarsenate salts?
Answer:
Cation size and polarizability modulate conductivity and stability:
- Small Cations (e.g., Li⁺): Enhance ionic conductivity in non-aqueous electrolytes but increase hygroscopicity, risking AsF₆⁻ hydrolysis .
- Bulky Cations (e.g., diphenyliodonium): Reduce solubility in polar solvents but improve thermal stability via steric hindrance .
Experimental Design: Compare cyclic voltammetry (CV) profiles of salts with varying cations to correlate redox activity with structural parameters .
Advanced: What strategies mitigate arsenic release during decomposition of hexafluoroarsenate salts?
Answer:
- Controlled Decomposition: Thermally treat salts in sealed systems with alkaline traps (e.g., NaOH) to convert volatile arsenic species (AsF₃) into non-toxic arsenates .
- Stabilization Additives: Incorporate chelating agents (e.g., EDTA) during synthesis to sequester free arsenic ions .
- Real-Time Monitoring: Use FTIR or Raman spectroscopy to detect early-stage As-F bond cleavage and halt reactions before hazardous byproducts form .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
